molecular formula C8H12N2O3 B8605640 2-(1H-imidazol-1-yl)ethyl methoxyacetate CAS No. 798571-49-0

2-(1H-imidazol-1-yl)ethyl methoxyacetate

Cat. No. B8605640
M. Wt: 184.19 g/mol
InChI Key: LMCGCKHVSKNEBF-UHFFFAOYSA-N
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Patent
US07141351B2

Procedure details

In a nitrogen atmosphere, a mixture of 112 g of 2-(1H-imidazol-1-yl)ethanol, synthesized in Synthesis Example 1, 156 g of methyl methoxyacetate, 3.0 g of sodium methoxide, and 200 g of toluene was heated under reflux for 20 hours while distilling off the methanol formed during the reaction. The solvent was distilled off in vacuo. Purification by vacuum distillation gave 166 g of 2-(1H-imidazol-1-yl)ethyl methoxyacetate (boiling point 126° C./27 Pa, yield 90%).
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
156 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
catalyst
Reaction Step Two
Quantity
200 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:6][CH2:7][OH:8])[CH:5]=[CH:4][N:3]=[CH:2]1.[CH3:9][O:10][CH2:11][C:12](OC)=[O:13]>C[O-].[Na+].C1(C)C=CC=CC=1>[CH3:9][O:10][CH2:11][C:12]([O:8][CH2:7][CH2:6][N:1]1[CH:5]=[CH:4][N:3]=[CH:2]1)=[O:13] |f:2.3|

Inputs

Step One
Name
Quantity
112 g
Type
reactant
Smiles
N1(C=NC=C1)CCO
Step Two
Name
Quantity
156 g
Type
reactant
Smiles
COCC(=O)OC
Name
Quantity
3 g
Type
catalyst
Smiles
C[O-].[Na+]
Name
Quantity
200 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 hours
Duration
20 h
DISTILLATION
Type
DISTILLATION
Details
while distilling off the methanol
CUSTOM
Type
CUSTOM
Details
formed during the reaction
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off in vacuo
CUSTOM
Type
CUSTOM
Details
Purification
DISTILLATION
Type
DISTILLATION
Details
by vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
COCC(=O)OCCN1C=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 166 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.